molecular formula C15H25N5 B11738181 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11738181
M. Wt: 275.39 g/mol
InChI Key: LSRIPKIHDRSXFQ-UHFFFAOYSA-N
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Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the isopropyl and methyl groups. Common reagents used in these reactions include hydrazine, acetone, and various catalysts to facilitate the formation of the pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simpler analog with a similar core structure.

    1-(propan-2-yl)-1H-pyrazole: Shares the isopropyl group but lacks the additional methyl group.

    5-methyl-1H-pyrazole: Contains the methyl group but not the isopropyl group.

Uniqueness

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole rings and the presence of both isopropyl and methyl groups

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-11(2)19-7-6-15(18-19)10-16-8-14-9-17-20(12(3)4)13(14)5/h6-7,9,11-12,16H,8,10H2,1-5H3

InChI Key

LSRIPKIHDRSXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)C(C)C

Origin of Product

United States

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